2-Azido-5-chlorobenzoic acid

Overview

Description

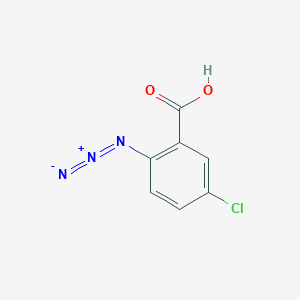

2-Azido-5-chlorobenzoic acid is a chemical compound with the molecular formula C7H4ClN3O2 and a molecular weight of 197.57856 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .

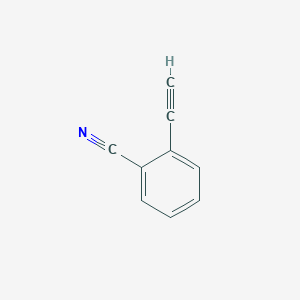

Molecular Structure Analysis

The molecular structure of 2-Azido-5-chlorobenzoic acid consists of a benzene ring substituted with an azido group, a chloro group, and a carboxylic acid group . The exact positions of these substituents on the benzene ring can be determined through techniques such as X-ray diffraction .Scientific Research Applications

Synthesis of Complex Molecules

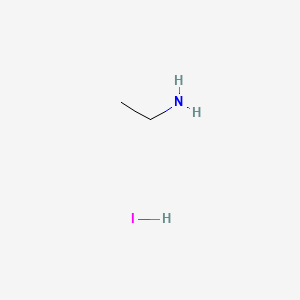

2-Azido-5-chlorobenzoic acid is utilized in the synthesis of complex molecules through regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions, demonstrating its role in creating diversely substituted triazoles within peptide backbones or side chains. This method is compatible with solid-phase peptide synthesis, showcasing the efficiency and versatility of azide-alkyne cycloaddition reactions (Tornøe, Christensen, & Meldal, 2002).

Modification of Polymers

The compound has been applied in the modification of polymers to adjust their properties. For instance, azido end-functionalized poly(N-isopropylacrylamide) (PNIPAM) has been synthesized, and subsequent 'click' reactions allow for the introduction of various functional groups, affecting the polymer's lower critical solution temperature (LCST). This process illustrates the adaptability of azide-functionalized compounds in tailoring polymer characteristics for specific applications (Narumi et al., 2008).

Continuous Flow Synthesis

In the context of safer and more efficient chemical processes, 2-Azido-5-chlorobenzoic acid derivatives have been involved in the continuous flow synthesis of hydrazoic acid for the production of tetrazoles and azido amides. This methodology underscores the importance of azide compounds in developing high-throughput and scalable synthetic routes, minimizing the risks associated with handling hazardous reagents (Gutmann et al., 2012).

Biomedical Applications

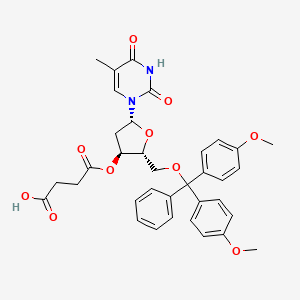

In the realm of biomedical research, azido derivatives of 2-Azido-5-chlorobenzoic acid have been utilized in the design and synthesis of novel compounds with potential therapeutic applications. For example, azido-functionalized nucleosides have shown potent anti-HBV (Hepatitis B virus) activity, highlighting the role of azide groups in the discovery and development of new antiviral agents (Guo et al., 2020).

Material Science and Propellants

Azide-containing compounds, including those derived from 2-Azido-5-chlorobenzoic acid, have found applications in material science, particularly as components of energetic ionic liquids for propellant fuels. These compounds offer a safer and more environmentally friendly alternative to traditional hydrazine-based propellants, underscoring the significance of azide chemistry in advancing green and sustainable technologies (Joo et al., 2010).

Future Directions

The synthesis of azido compounds, including 2-Azido-5-chlorobenzoic acid, is a promising area of research. The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

properties

IUPAC Name |

2-azido-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-4-1-2-6(10-11-9)5(3-4)7(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQLGMHQBBCSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457576 | |

| Record name | 2-AZIDO-5-CHLOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-5-chlorobenzoic acid | |

CAS RN |

88279-11-2 | |

| Record name | 2-AZIDO-5-CHLOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

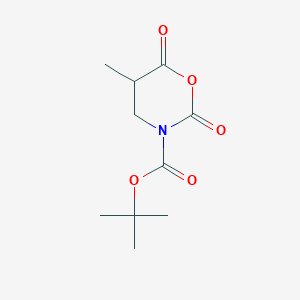

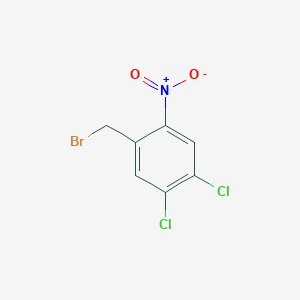

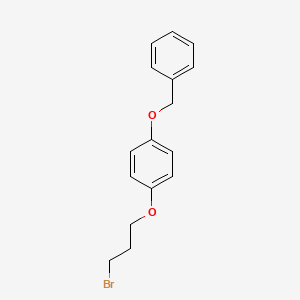

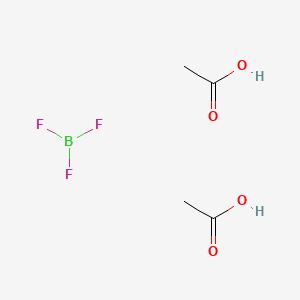

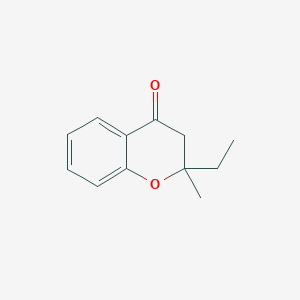

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone](/img/structure/B1338405.png)